3-bromo-N'-(phenylacetyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOJZLQEAFJOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Phenylacetyl Benzohydrazide and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 3-bromo-N'-(phenylacetyl)benzohydrazide, the structure is 3-Br-C₆H₄-C(=O)NHNHC(=O)CH₂C₆H₅. The most logical disconnections are the two C-N amide bonds linking the hydrazine (B178648) core to the acyl groups. This reveals two primary synthetic pathways:
Pathway A: Disconnection of the bond between the 3-bromobenzoyl group and the hydrazine nitrogen (C₁-N₁) suggests 3-bromobenzohydrazide and phenylacetyl chloride as the immediate precursors.
Pathway B: Alternatively, disconnection of the bond between the phenylacetyl group and the hydrazine nitrogen (C₂-N₂) points to phenylacetylhydrazide and 3-bromobenzoyl chloride as the key intermediates.
Both pathways are viable and converge on the same set of fundamental starting materials. Further deconstruction of the hydrazide intermediates leads back to their corresponding carboxylic acids and hydrazine. Therefore, the ultimate key precursors for the total synthesis of the target molecule are:
3-Bromobenzoic acid
Phenylacetic acid
Hydrazine hydrate
This analysis provides a clear roadmap for the forward synthesis, starting from simple building blocks and assembling them sequentially.
Classical and Modern Synthetic Approaches to Benzohydrazide (B10538) Core Structures
The benzohydrazide moiety is a critical intermediate in the synthesis of the target molecule. Its preparation is well-established in chemical literature.
Classical Approach: The most traditional and widely used method for synthesizing benzohydrazides is the hydrazinolysis of the corresponding methyl or ethyl ester. mdpi.com In this process, an ester, such as methyl benzoate, is heated under reflux with hydrazine hydrate, typically in an alcohol solvent like ethanol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This method is robust and generally provides high yields of the desired product after recrystallization.
Direct Synthesis of this compound
The direct synthesis involves the formation of the final amide bond to create the unsymmetrical diacylhydrazine structure. This is typically achieved through a condensation reaction between a pre-formed hydrazide and a reactive acyl derivative, such as an acyl chloride.
The synthesis of the target diacylhydrazine is effectively accomplished by reacting a monosubstituted hydrazide with an acyl chloride. mdpi.comnih.gov For instance, 3-bromobenzohydrazide can be treated with phenylacetyl chloride in an appropriate solvent. The reaction mechanism is a nucleophilic acyl substitution, where the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
This condensation reaction generates hydrogen chloride (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a base is typically added. mdpi.com Inorganic bases such as sodium hydroxide or sodium carbonate are commonly employed for this purpose. mdpi.commdpi.com The base acts as an acid scavenger, preventing the protonation of the nucleophilic hydrazide and thus ensuring the reaction proceeds efficiently.
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.
Temperature: Acylation reactions involving highly reactive acyl chlorides are often initiated at a low temperature, such as 0 °C, to moderate the reaction rate and prevent potential side reactions. mdpi.com After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. mdpi.com
Solvent Effects: The choice of solvent is crucial for ensuring that the reactants are adequately dissolved. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or chloroform are frequently used for these types of reactions. mdpi.commdpi.com The solvent should be inert to the reaction conditions and allow for easy work-up and product isolation.
Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction outcome. Typically, equimolar amounts of the hydrazide and acyl chloride are used, or a slight excess of the acyl chloride (e.g., 1.1 equivalents) may be employed to ensure the complete consumption of the hydrazide starting material. mdpi.com The base is generally added in a slight molar excess to fully neutralize the generated HCl.
Table 1: Typical Reaction Parameters for the Synthesis of Unsymmetrical Diacylhydrazines
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Reactant 1 | Aroyl/Alkyl Hydrazide | Nucleophile |
| Reactant 2 | Acyl Chloride | Electrophile |
| Base | NaOH, Na₂CO₃, or Triethylamine | Acid scavenger to neutralize HCl byproduct. mdpi.commdpi.comnih.gov |
| Solvent | Tetrahydrofuran (THF), Chloroform | Inert aprotic solvent to dissolve reactants. mdpi.com |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. mdpi.com |
| Reaction Time | 2 - 15 hours | Dependent on substrate reactivity and temperature. mdpi.com |
Green Chemistry Principles in Benzohydrazide Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of hydrazides and their derivatives to create more sustainable and efficient methodologies.
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. It offers significant advantages over conventional heating methods, particularly in the synthesis of the hydrazide intermediates required for producing the target molecule. neliti.com
Microwave irradiation can dramatically reduce reaction times, often from several hours under conventional reflux to just a few minutes. neliti.comscielo.org.za This rapid heating is more energy-efficient and can lead to higher product yields with improved purity, often minimizing the formation of byproducts. researchgate.net A key environmental benefit is the potential to conduct these reactions under solvent-free conditions. By mixing the neat reactants and exposing them to microwave irradiation, the need for volatile and often hazardous organic solvents can be eliminated, simplifying the work-up procedure and reducing chemical waste. orientjchem.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acid Hydrazides
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Advantage of Microwave Method |
|---|---|---|---|
| Reaction Time | 2 - 10 hours | 3 - 10 minutes | Drastically reduced reaction time. neliti.com |
| Solvent | Ethanol or other organic solvents | Ethanol, Dichloromethane, or Solvent-Free | Reduced or eliminated solvent use. orientjchem.org |
| Yield | Good to High (e.g., 84%) | Excellent (e.g., 86-98%) | Often higher and more consistent yields. neliti.comresearchgate.net |
| Energy Consumption | High | Low | Improved energy efficiency. |
| Procedure | Multi-step (esterification then hydrazinolysis) | Single-step (acid to hydrazide) | Simpler, more direct process. neliti.com |
Atom Economy, Reaction Mass Efficiency, and Environmental Factor Assessment
The evaluation of synthetic routes for this compound and its analogues extends beyond mere chemical yield to encompass a broader assessment of their environmental footprint and resource efficiency. Green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor) are crucial for quantifying the sustainability of a chemical process. researchgate.net
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactant atoms into the desired product. rsc.org It is a theoretical calculation that assumes 100% chemical yield and is defined as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction, such as an addition reaction, incorporates all reactant atoms into the final product, achieving 100% atom economy. rsc.orglangholmandcanonbieschools.dumgal.sch.uk
Reaction Mass Efficiency (RME) provides a more realistic measure of a reaction's greenness by considering the actual masses of reactants, solvents, and reagents that are used. It is calculated as the mass of the isolated product divided by the total mass of all substances used in the reaction.
The Environmental Factor (E-Factor) , introduced by Roger Sheldon, quantifies the amount of waste generated per kilogram of product. sheldon.nl It is a simple yet powerful metric calculated as the total mass of waste divided by the mass of the product. sheldon.nl A lower E-Factor signifies a more environmentally friendly process with less waste generation. sheldon.nllibretexts.org This metric includes waste from reagents, solvent losses, and reaction byproducts, but typically excludes water. sheldon.nl
Studies comparing conventional and green synthetic methods for hydrazides highlight significant improvements in these metrics. For instance, the development of solvent-free, microwave-assisted synthesis for hydrazides has been shown to be superior to conventional heating methods. researchgate.netegranth.ac.in Microwave irradiation not only accelerates reaction rates but also enhances efficiency and reduces waste, leading to higher purity of the final products. researchgate.netegranth.ac.in
The following table presents a comparative assessment of green chemistry metrics for a conventional two-step hydrazide synthesis versus a one-pot, solvent-free microwave-assisted method. researchgate.net
| Metric | Conventional Method | Microwave-Assisted Method | Improvement |
|---|---|---|---|
| Overall Yield (%) | 77.0 | 90.0 | 13% Increase |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
| E-Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |
These data clearly demonstrate the environmental and efficiency benefits of adopting greener synthetic protocols in the production of hydrazide derivatives. researchgate.net
Purification and Isolation Techniques for High-Purity Compound
Achieving a high degree of purity for this compound is essential for its subsequent use in research and development. The purification and isolation process typically involves a sequence of standard laboratory techniques designed to remove unreacted starting materials, byproducts, and other impurities.
A common and effective method for the purification of benzohydrazide derivatives is recrystallization . google.comderpharmachemica.com This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. google.com The choice of solvent is critical; suitable recrystallization solvents for bromo-aromatic compounds and hydrazide derivatives include ethanol, methanol (B129727), n-hexane, xylene, and ethyl acetate (B1210297). google.comderpharmachemica.com
The general purification protocol often begins after the reaction is complete. If the product precipitates out of the reaction mixture upon cooling, the initial isolation step is filtration . google.comnih.gov The collected solid is then subjected to a series of washes to remove residual reagents and soluble byproducts. Common washing agents include water, ethanol, or petroleum ether. derpharmachemica.comgoogle.com
Following initial washing, the crude solid is typically dried. google.com Vacuum drying is often employed to efficiently remove residual solvents without requiring high temperatures that could degrade the compound. google.com The final step is recrystallization from an appropriate solvent to yield the high-purity crystalline solid. google.comderpharmachemica.com
A typical purification and isolation workflow can be summarized as follows:
Precipitation and Filtration : Upon completion of the synthesis, the reaction mixture is cooled to induce precipitation of the crude product, which is then collected by filtration. google.com
Washing : The filtered solid is washed with a suitable solvent, such as ethanol or petroleum ether, to remove impurities. derpharmachemica.comgoogle.com
Drying : The washed product is dried, often under vacuum, to remove any remaining solvent. google.com
Recrystallization : The crude, dried solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of high-purity crystals. derpharmachemica.com
Final Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried thoroughly to yield the final high-purity compound.
The purity of the final compound is then confirmed using analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. derpharmachemica.com
Scalability of Synthetic Protocols for Research and Development
Transitioning the synthesis of this compound from a laboratory benchtop to a larger research and development (R&D) or pilot-plant scale introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.orgresearchgate.net The scalability of a synthetic protocol depends on factors such as reaction kinetics, thermodynamics, reagent stability, and the ease of product isolation and purification on a larger scale.
A primary concern in scaling up hydrazine-based reactions is thermal safety . Hydrazine condensation reactions can be highly exothermic, and the heat generated can accelerate the reaction rate, potentially leading to a dangerous thermal runaway. acs.org Safety evaluations, often using techniques like Differential Scanning Calorimetry (DSC), are critical to identify the onset temperature of exothermic decomposition and to ensure that the process can be operated safely. acs.org Strategies to mitigate these risks include:
Solvent Selection : Switching to a lower-boiling-point solvent can help control the reaction temperature. acs.org
Addition of a Base : The addition of a mild base, such as sodium acetate, can increase the onset temperature of decomposition and reduce the severity of exothermic events, thereby creating safer operating conditions. acs.org
Controlled Reagent Addition : Adding reagents in a controlled manner allows for better management of the heat evolved during the reaction.
Continuous manufacturing or flow chemistry presents a modern and safer alternative to traditional batch processing for scaling up potentially hazardous reactions. researchgate.netacs.org By conducting the reaction in a continuous flow reactor, the reaction volume at any given moment is small, which significantly reduces the risks associated with exothermic events. This approach offers better control over reaction parameters like temperature and residence time, often leading to improved yield and impurity profiles compared to batch processes. acs.org The scalability of a continuous process has been demonstrated for hydrazine condensation reactions, achieving throughputs suitable for kilogram-scale production. acs.org
Other key considerations for the successful scale-up of hydrazide synthesis include:
Mixing and Mass Transfer : Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.
Product Isolation and Handling : Filtration and drying operations that are simple on a lab scale can become bottlenecks in a larger process. The physical properties of the product, such as crystal size and morphology, become important for efficient isolation.
Waste Management : The increased volume of solvents and reagents necessitates a robust plan for waste handling and disposal, reinforcing the importance of choosing routes with high atom economy and low E-Factors. sheldon.nl
Ultimately, a successful scale-up for R&D requires a thorough understanding of the chemical process, careful engineering, and a proactive approach to safety management. acs.orgresearchgate.net
Advanced Structural Elucidation and Conformational Analysis of 3 Bromo N Phenylacetyl Benzohydrazide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-bromo-N'-(phenylacetyl)benzohydrazide, a full suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships within the molecule.
Multi-dimensional NMR techniques are fundamental for unambiguously assembling the molecular skeleton.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily through two and three bonds (²JHH, ³JHH). It would be used to identify adjacent protons, for instance, within the 3-bromophenyl and the phenylacetyl moieties.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals directly with the carbon signals to which they are attached (¹JCH). nist.govnih.gov It allows for the definitive assignment of carbon atoms that bear protons.
A hypothetical table of expected NMR correlations is presented below to illustrate the application of these techniques.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H of NH | H of other NH | C=O (amide) | C=O (hydrazide), Aromatic C |
| H of CH₂ | - | C of CH₂ | C=O (amide), Aromatic C |
| Aromatic H's | Other Aromatic H's | Aromatic C's | Other Aromatic C's, C=O |
The hydrazide linkage in this compound allows for the possibility of conformational isomers (due to rotation around single bonds) and keto-enol or amide-imidol tautomerism.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one could study dynamic processes such as restricted bond rotation or tautomeric exchange. chemicalbook.com Changes in the spectra, like the broadening or coalescence of signals, can provide kinetic and thermodynamic information about these conformational changes.
Solvent Effects: The conformation and tautomeric equilibrium of hydrazides can be highly dependent on the solvent. researchgate.net Analyzing the NMR spectra in solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) would provide insight into the predominant forms of the molecule in different environments.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture
While NMR reveals the structure in solution, single-crystal X-ray diffraction (SCXRD) provides the precise atomic coordinates in the solid state, offering unparalleled detail on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov Although no crystal structure has been reported for this compound, studies on analogous compounds like 3-bromo-N′-(2-hydroxybenzylidene)benzohydrazide provide a template for the type of analysis that would be performed. researchgate.netnih.govsigmaaldrich.com
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions.
Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety are strong hydrogen bond donors and acceptors. It is expected that these groups would form extensive intermolecular hydrogen bonding networks, often leading to the formation of dimers or chains, which are common motifs in related structures. researchgate.netmdpi.com
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules. This type of interaction is a significant force in crystal engineering. nih.gov
π-π Stacking: The presence of two aromatic rings (the 3-bromophenyl and the phenyl groups) suggests the likelihood of π-π stacking interactions, where the electron-rich aromatic systems align to stabilize the crystal packing. uni.lu
A representative data table for crystallographic information, based on published data for a related compound, is shown below.
| Parameter | Expected Value/Information |
| Empirical Formula | C₁₅H₁₃BrN₂O₂ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) |
| Halogen Bond Distance | C-Br···Acceptor distance (Å) |
| π-π Stacking Distance | Centroid-to-centroid distance (Å) |
Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) containing different molecular conformations. rasayanjournal.co.inPseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). Given the conformational flexibility around the N-N and C-N bonds, it is plausible that this compound could exhibit polymorphism, which could be investigated by attempting crystallization under various conditions (e.g., different solvents, temperatures).
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be sensitive to conformational changes. researchgate.net
Functional Group Analysis: The FT-IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups:
N-H stretching: Typically in the range of 3200-3400 cm⁻¹.
C=O stretching (Amide I): A strong band usually found between 1650-1680 cm⁻¹.
N-H bending / C-N stretching (Amide II): A band around 1520-1570 cm⁻¹.
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
C-Br stretching: Typically observed at lower frequencies (500-650 cm⁻¹).
Conformational Probing: The precise positions of the Amide I and N-H stretching bands are sensitive to the strength of hydrogen bonding. researchgate.netresearchgate.net Therefore, variations in these bands could be used to probe different conformational states or polymorphic forms of the compound in the solid state.
A summary of key expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H / C-N (Amide II) | Bending / Stretching | 1520 - 1570 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Br | Stretching | 500 - 650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique would be crucial for confirming the molecular formula of this compound as C₁₅H₁₃BrN₂O.
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the detailed analysis of fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of atoms within the molecule. While specific experimental HRMS data for this compound is not available in the reviewed literature, a theoretical fragmentation pattern can be proposed based on the known fragmentation behavior of similar hydrazide structures.
The fragmentation would likely be initiated by cleavage of the amide and hydrazide bonds, which are typically the most labile. Key fragmentation pathways could include:
Cleavage of the N-N bond: This would be a primary fragmentation step, leading to the formation of characteristic benzoyl and phenylacetyl fragments.
Cleavage of the C-N bonds: Fragmentation at the amide C-N bond would also be expected, generating ions corresponding to the 3-bromobenzoyl and phenylacetylhydrazinyl moieties.
Loss of small molecules: Neutral losses, such as the elimination of water (H₂O), carbon monoxide (CO), or parts of the phenylacetyl group, would also contribute to the mass spectrum.
A plausible fragmentation pattern would yield several key fragment ions. The table below outlines these predicted fragments, which would serve to confirm the structure of the parent molecule in an HRMS experiment.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted Fragment Ion | Structure | Predicted m/z (monoisotopic) |
| [M+H]⁺ (Protonated Molecule) | [C₁₅H₁₄BrN₂O]⁺ | 333.0288 |
| 3-Bromobenzoyl cation | [C₇H₄BrO]⁺ | 182.9494 |
| Phenylacetyl cation | [C₈H₇O]⁺ | 119.0491 |
| Benzyl cation | [C₇H₇]⁺ | 91.0542 |
| 3-Bromophenyl cation | [C₆H₄Br]⁺ | 154.9545 |
| Phenylacetylhydrazinyl cation | [C₈H₉N₂O]⁺ | 165.0604 |
| 3-Bromobenzoylhydrazinyl radical cation | [C₇H₆BrN₂O]⁺• | 212.9685 |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, separated by approximately 2 Da, further aiding in spectral interpretation and structural confirmation.
Chemical Reactivity and Transformation Studies of 3 Bromo N Phenylacetyl Benzohydrazide
Functional Group Interconversions and Derivatization Strategies
The strategic modification of 3-bromo-N'-(phenylacetyl)benzohydrazide allows for the exploration of its chemical space and the development of new molecular entities. These transformations can be systematically categorized based on the reactive site within the molecule.
The hydrazide functional group (-CONHNH-) is a versatile hub for chemical reactions, primarily due to the nucleophilicity of the nitrogen atoms. Acylation and alkylation are common strategies to derivatize this moiety.
Acylation: The terminal amino group of the hydrazide can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction of benzohydrazide (B10538) derivatives with p-nitrophenyl acetate (B1210297) has been studied, revealing that the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.netresearchgate.net Theoretical studies suggest that an intramolecular proton rearrangement leads to the formation of a more reactive enol tautomer of the benzohydrazide, which then acts as the active nucleophile. researchgate.netresearchgate.net This keto-enol pre-equilibrium is a key factor in understanding the reactivity of the hydrazide moiety. researchgate.net
Alkylation: Selective alkylation of hydrazide derivatives can be achieved, although the presence of two nitrogen atoms can lead to mixtures of N- and N,N'-alkylated products. Methodologies for the selective alkylation of hydrazine (B178648) derivatives often involve the formation of a nitrogen dianion intermediate, which allows for controlled sequential alkylation. ksu.edu.sa The reactivity in these reactions is influenced by both steric and electronic factors of the alkylating agent. ksu.edu.sa
The hydrazide moiety can also undergo condensation reactions with aldehydes and ketones to form hydrazones. biointerfaceresearch.comrsc.org For example, 3-bromobenzohydrazide has been reacted with various aldehydes, such as 5-bromo-salicylaldehyde and 3,5-diiodosalicylaldehyde, to synthesize the corresponding Schiff bases. nih.govnih.gov These reactions are typically carried out in a suitable solvent like methanol (B129727). nih.gov
The bromine atom on the benzoyl ring provides a reactive handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the benzoyl group, significantly expanding the structural diversity of derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.com This reaction is widely used for the coupling of aryl bromides with aryl, vinyl, or alkyl boronic acids or their esters. mdpi.comrsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for the derivatization of complex molecules like this compound. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is highly efficient for the synthesis of arylalkynes. organic-chemistry.org The reaction mechanism involves a palladium catalytic cycle and a copper catalytic cycle. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The reaction conditions are generally mild and compatible with various functional groups. scirp.org Hydrazone-promoted Sonogashira coupling reactions with aryl bromides have been reported to proceed with low palladium loadings. researchgate.net
A representative scheme for these transformations is shown below:

Figure 1: Representative cross-coupling reactions of this compound.
The phenylacetyl moiety also presents opportunities for chemical modification, although it is generally less reactive than the hydrazide or the bromo-substituted ring.
The methylene (B1212753) group of the phenylacetyl unit is potentially susceptible to reactions such as alkylation, although this would likely require strong bases to generate a carbanion. nih.gov Visible light photoredox catalysis has emerged as a method for the directed γ-C(sp³)-H alkylation of carboxylic acid derivatives, which could be a potential strategy for modifying the phenylacetyl group. nih.gov
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Kinetic studies of reactions involving benzohydrazide derivatives provide valuable insights into their reaction mechanisms. For example, the acetylation of benzohydrazides with p-nitrophenyl acetate has been shown to follow a stepwise mechanism, with the nucleophilic attack being the rate-determining step. researchgate.netresearchgate.net The reaction rates are influenced by the basicity of the attacking and leaving groups. researchgate.net
Kinetic investigations of the oxidation of benzhydrazide and phenylacetic hydrazide have also been conducted. mdpi.com These studies revealed that the reactions follow well-defined second-order kinetics, and the rate constants are pH-dependent. mdpi.com Such studies allow for the determination of the rate constants of the rate-determining steps and the protolysis constants of the hydrazide species. mdpi.com
Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be computationally studied to understand the spontaneity and energy changes in reactions involving benzohydrazide derivatives. orgchemres.org For instance, computational studies on the formation of related compounds have shown that such reactions can be non-spontaneous and exothermic. orgchemres.org
Below is a table summarizing kinetic data for the acetylation of a series of benzohydrazide derivatives, illustrating the effect of substituents on the reaction rate.
Interactive Data Table: Kinetic Data for Acetylation of Benzohydrazide Derivatives
| Substituent (X) on Benzohydrazide | Rate Constant (k, M-1s-1) | Reference |
|---|---|---|
| 4-OCH3 | 0.15 | researchgate.net |
| 4-CH3 | 0.12 | researchgate.net |
| H | 0.10 | researchgate.net |
| 4-Cl | 0.08 | researchgate.net |
| 3-NO2 | 0.05 | researchgate.net |
Hydrogen bonding plays a significant role in the structure and reactivity of hydrazide derivatives. taylorandfrancis.com Both intermolecular and intramolecular hydrogen bonds can influence the conformation of the molecule and the nucleophilicity or electrophilicity of its reactive centers. researchgate.netnih.gov
Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can form between the N-H protons and the carbonyl oxygen atoms of the hydrazide moiety. researchgate.net Theoretical studies have suggested that intramolecular proton rearrangement can lead to the formation of a more reactive enol tautomer in acetylation reactions. researchgate.net In the context of nucleophilic aromatic substitution, intramolecular hydrogen bonding has been shown to enhance the electrophilicity of the aromatic ring and the nucleophilicity of the attacking nitrogen atom. researchgate.net
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds with solvent molecules or other reagents can also affect reactivity. acs.org For instance, solvent water molecules can form hydrogen bonds with the substrate, facilitating the reaction progress. acs.org In the solid state, hydrazide derivatives often exhibit extensive networks of intermolecular hydrogen bonds, which stabilize the crystal structure. researchgate.net The presence of these hydrogen bonds can influence the accessibility of reactive sites and thus the course of a reaction.
The table below lists the compounds mentioned in this article.
Table of Compounds
| Compound Name |
|---|
| This compound |
| p-nitrophenyl acetate |
| 5-bromo-salicylaldehyde |
| 3,5-diiodosalicylaldehyde |
Regioselectivity and Stereoselectivity in Synthesized Derivatives
The synthesis of derivatives from this compound and related compounds often raises questions of regioselectivity and stereoselectivity, which are crucial for determining the final structure and properties of the product. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity is the preference for the formation of a particular stereoisomer.
In the context of reactions involving precursors similar to this compound, such as other substituted benzohydrazides, regioselectivity is a key consideration, particularly in cyclization reactions. For instance, the reaction of a hydrazide with an unsymmetrical reagent can lead to the formation of different regioisomers. The specific outcome is often governed by the electronic and steric effects of the substituents on the reacting molecules. For example, in the palladium-catalyzed direct arylation of 3-substituted 2-bromothiophenes, the bromo group acts as a blocking group, directing the arylation to the C5 position with high regioselectivity. beilstein-journals.org
Stereoselectivity is also a significant factor, especially when chiral centers are formed during a reaction. In the synthesis of derivatives from hydrazones, which can be formed from hydrazides, the E/Z configuration of the imine bond is a critical stereochemical feature. For instance, the reaction of 3-bromobenzohydrazide with various aldehydes has been shown to produce hydrazones with a specific configuration, typically the more stable E isomer, about the C=N bond. nih.gov The crystal structures of compounds like (E)-3-Bromo-N′-(5-bromo-2-hydroxybenzylidene)benzohydrazide and (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide confirm this preference for the E configuration. nih.govnih.govnih.gov
The following table summarizes the observed selectivity in reactions involving compounds structurally related to this compound.
| Precursor/Related Compound | Reaction Type | Selectivity Observed | Product Class |
| 3-Substituted 2-bromothiophenes | Pd-catalyzed Direct Arylation | High Regioselectivity at C5-position | C5-arylated thiophenes |
| 3-Bromobenzohydrazide | Condensation with Aldehydes | High Stereoselectivity (E-isomer) | Hydrazones |
Stability Studies under Varied Chemical and Environmental Conditions
The stability of this compound under different chemical and environmental conditions is a critical parameter for its storage, handling, and application in synthesis. While specific, comprehensive stability studies on this exact compound are not extensively documented in publicly available literature, its stability can be inferred from the behavior of its core functional groups—the amide, hydrazide, and the bromo-aromatic system—under various conditions.
The hydrazide linkage is known to be susceptible to both acidic and basic hydrolysis, which would lead to the cleavage of the N-N and/or the amide bond, resulting in the formation of 3-bromobenzoic acid, phenylacetic acid, and hydrazine or their respective salts. The rate of this degradation would be expected to increase with temperature and the strength of the acid or base.
The bromo substituent on the phenyl ring is generally stable under neutral and mild acidic or basic conditions. However, it can be a site of reactivity under more forcing conditions, such as in the presence of strong nucleophiles or under conditions suitable for cross-coupling reactions (e.g., with palladium catalysts). beilstein-journals.org The stability of the C-Br bond is a key factor in the utility of such compounds as building blocks in medicinal chemistry and materials science.
The table below outlines the expected stability of the key functional groups within this compound under different chemical environments, based on general chemical principles and data from related compounds.
| Functional Group | Acidic Conditions | Basic Conditions | Nucleophilic Attack | Thermal Stress |
| Hydrazide Linkage | Susceptible to hydrolysis | Susceptible to hydrolysis | Can be acylated or alkylated | Potential for decomposition/rearrangement |
| 3-Bromophenyl Group | Generally stable | Generally stable | Susceptible to substitution with strong nucleophiles | Stable at moderate temperatures |
| Phenylacetyl Moiety | Amide bond can hydrolyze | Amide bond can hydrolyze | Generally stable | Stable at moderate temperatures |
It is important to note that these are generalized stability profiles, and the actual stability of this compound would need to be confirmed through specific experimental studies. The crystalline form of the compound, as is often the case with organic solids, is expected to be more stable than when it is in solution. nih.gov
Theoretical and Computational Investigations of 3 Bromo N Phenylacetyl Benzohydrazide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
No published studies were found that specifically detail the use of Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital distribution for 3-bromo-N'-(phenylacetyl)benzohydrazide.
Conformational Analysis and Potential Energy Surface Exploration via Molecular Mechanics and Molecular Dynamics Simulations
There is no available research detailing the conformational analysis or exploration of the potential energy surface of this compound using molecular mechanics or molecular dynamics simulations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A literature search did not yield any studies focused on the theoretical prediction of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound and their subsequent validation with experimental data.
Molecular Modeling of Intermolecular Interactions and Binding Modes (e.g., with small molecules, metal ions)
There are no specific molecular modeling studies available that describe the intermolecular interactions or binding modes of this compound with other small molecules or metal ions.
Structure-Property Relationship (SPR) Studies Using Computational Descriptors (e.g., Fukui functions, electrostatic potential, hardness/softness)
No research has been published on the structure-property relationships of this compound using computational descriptors like Fukui functions, molecular electrostatic potential (MEP) maps, or chemical hardness and softness.
Investigation of Supramolecular Interactions and Advanced Material Science Applications of 3 Bromo N Phenylacetyl Benzohydrazide
Self-Assembly Behavior and Non-Covalent Interactions in Solution and Solid State
The self-assembly of molecules into ordered superstructures is dictated by a subtle balance of non-covalent interactions. The specific functional groups within 3-bromo-N'-(phenylacetyl)benzohydrazide allow for a variety of these interactions to occur, guiding its organization in both solution and the solid state.
The crystal structure of molecules related to this compound is significantly influenced by a combination of hydrogen bonds, halogen bonds, and π-π stacking. The hydrazide moiety (-CO-NH-NH-CO-) is a potent hydrogen-bonding unit. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. In analogous benzohydrazide (B10538) structures, intermolecular N-H···O hydrogen bonds are a primary force, often linking molecules into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net
The presence of a bromine atom on one of the phenyl rings introduces the possibility of halogen bonding. This is a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or even another aromatic ring. Furthermore, the two phenyl rings in the molecule are prime candidates for π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, contribute significantly to the stabilization of the crystal packing. d-nb.info The interplay between these directional hydrogen and halogen bonds and the less directional π-π stacking dictates the final supramolecular arrangement.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Role in Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | N-H (Amide) | C=O (Amide) | Formation of primary structural motifs like chains and sheets. nih.govresearchgate.net |
| Halogen Bonding | C-Br (Bromophenyl) | C=O or Phenyl Ring | Directional control, linking primary hydrogen-bonded structures. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Crystal packing stabilization and formation of columnar structures. d-nb.info |
While specific studies detailing the formation of nanotubes or vesicles from this compound are not prominent, the molecule's inherent characteristics suggest a potential for forming complex supramolecular architectures. The combination of a hydrophilic hydrazide core and hydrophobic phenyl and bromophenyl groups gives the molecule an amphiphilic character. In appropriate solvents, such amphiphiles can self-assemble into higher-order structures like micelles, vesicles, or nanotubes. The directional nature of the hydrogen and halogen bonds can provide the necessary rigidity and order for the formation of such extended, non-covalently linked polymers. The synthesis of complex structures like ladder-like polymers has been shown to be directed by the formation of specific supramolecular architectures during the reaction process. nih.gov
Coordination Chemistry: Ligand Design for Metal Complexation
The hydrazide backbone of this compound makes it a versatile ligand for coordinating with various metal ions. The oxygen and nitrogen atoms can act as donor sites, allowing the molecule to function as a chelating agent.
Metal complexes of this ligand can be synthesized by reacting it with a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), or Co(II)) in a suitable solvent such as methanol (B129727) or ethanol, often with gentle heating. mdpi.comnih.gov The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the C=O and N-H bonds are expected to shift. The C=O stretching band would typically shift to a lower wavenumber, indicating a weakening of the bond due to electron donation to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand and show changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.
UV-Visible Spectroscopy: For complexes involving d-block metals, UV-Vis spectroscopy can provide information about the electronic transitions within the d-orbitals, which are influenced by the coordination environment. mdpi.comnih.gov
Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. d-nb.info
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps in confirming the empirical formula of the synthesized complexes. mdpi.com
Table 2: Expected Spectroscopic Changes Upon Metal Complexation
| Spectroscopic Technique | Observable | Expected Change Upon Complexation |
|---|---|---|
| IR Spectroscopy | ν(C=O) stretch | Shift to lower frequency (e.g., from ~1650 cm⁻¹ to ~1620 cm⁻¹) |
| ν(N-H) stretch | Shift to lower frequency and/or broadening | |
| UV-Visible Spectroscopy | d-d transitions | Appearance of new absorption bands in the visible region for transition metals. nih.gov |
| ¹H NMR Spectroscopy | N-H proton signal | Broadening or disappearance of the signal due to exchange or coordination. |
Ligand field theory (LFT) is used to describe the electronic structure and bonding in coordination complexes. wikipedia.orgslideshare.net When this compound acts as a ligand, its donor atoms create an electrostatic field that splits the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δ) and the resulting geometry depend on the metal ion, its oxidation state, and the number of coordinating ligands.
The ligand can act as a bidentate donor through the carbonyl oxygen and the imine nitrogen (in its enol form), or potentially as a tridentate donor if other atoms are involved. This flexibility can lead to various coordination geometries. For instance, with a 1:2 metal-to-ligand ratio, an octahedral geometry is commonly observed with metals like Ni(II) or Co(II). mdpi.comnih.gov Other geometries such as tetrahedral or square planar are also possible depending on the specific metal and reaction conditions. libretexts.orgyoutube.com The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the phenylacetyl group, will modulate the ligand field strength, thereby affecting the magnetic properties and color of the resulting complexes.
Development of Novel Materials and Functional Systems
The ability of this compound to participate in both self-assembly and metal coordination opens avenues for the development of advanced functional materials.
Crystal Engineering: By systematically modifying the functional groups, the non-covalent interactions can be fine-tuned to engineer crystals with specific packing motifs and physical properties, such as nonlinear optics or specific electronic characteristics.
Metal-Organic Frameworks (MOFs): The ligand could be used as an organic linker to construct porous MOFs. Such materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
Sensors: The interaction of the ligand or its metal complexes with specific analytes could lead to a detectable change in a physical property, such as color or fluorescence. For example, the coordination of a specific ion could alter the electronic structure and thus the photoluminescence of the material.
Catalysis: Metal complexes derived from this ligand could exhibit catalytic activity. The coordination environment around the metal center can be tailored to create active sites for specific chemical transformations.
The combination of a robust hydrogen-bonding backbone, tunable halogen bonding, and versatile metal-coordinating capabilities makes this compound a promising platform for the rational design of new supramolecular systems and functional materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Copper(II) chloride |
| Nickel(II) chloride |
| Cobalt(II) chloride |
| Copper(II) acetate (B1210297) |
| Nickel(II) acetate |
Integration into Polymeric Structures and Hybrid Materials
A comprehensive review of scientific literature reveals a notable absence of studies focused on the integration of this compound into polymeric structures or the development of hybrid materials incorporating this specific compound. While research exists on various benzohydrazide derivatives, the specific applications and methodologies for embedding this compound into larger macromolecular architectures have not been reported. Consequently, there is no available data on the properties or performance of such polymeric or hybrid materials.
Applications in Catalysis as Ligands or Organocatalysts
There is currently no scientific literature available that describes the use of this compound in the field of catalysis. Searches for its application as a ligand for metal-based catalysts or as a standalone organocatalyst have not yielded any results. The potential for this molecule to coordinate with metal centers or to participate in catalytic cycles has not been explored or documented in published research.
Photophysical Properties and Their Modulation by Molecular Structure and Environment (e.g., Aggregation-Induced Emission, Photoisomerization)
There is a lack of published data concerning the specific photophysical properties of this compound. Phenomena such as aggregation-induced emission (AIE) and photoisomerization have been studied in other classes of organic molecules, including some benzothiadiazole and azobenzene (B91143) derivatives. nih.govresearchgate.net However, investigations into whether this compound exhibits these or other photophysical behaviors, and how its molecular structure and environment might modulate such properties, have not been reported in the scientific literature. Studies on related compounds, such as other 3-bromobenzohydrazide derivatives, have primarily focused on their synthesis and crystal structure, without detailing their photophysical characteristics. nih.govresearchgate.netnih.govnih.govnih.govnih.govdoaj.orgresearchgate.netnih.gov
Advanced Analytical Methodologies for the Study of 3 Bromo N Phenylacetyl Benzohydrazide
Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isomer Resolution
Chromatographic techniques are fundamental in determining the purity of 3-bromo-N'-(phenylacetyl)benzohydrazide and separating it from any starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile method for purity assessment. A typical analysis would involve a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection by UV-Vis spectrophotometry would be suitable, given the chromophores present in the molecule. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the purity calculated from the relative peak area.
Gas Chromatography (GC) could be employed if the compound is sufficiently volatile and thermally stable. A capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. The sample would be injected into a heated port to ensure vaporization, and the components separated based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) would offer high sensitivity for this organic compound.
Supercritical Fluid Chromatography (SFC) presents an alternative, particularly for chiral separations if applicable, or for achieving high-speed, efficient separations. Using supercritical carbon dioxide as the primary mobile phase, modified with a co-solvent like methanol, SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC.
Table 1: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature programmed (e.g., 100-300 °C) |
| Detection | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |
| Expected Result | Purity assessment based on peak area percentage | Separation of volatile impurities |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Trace Impurity Detection
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for identifying unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) would provide both the retention time from the LC and the mass-to-charge ratio (m/z) of the eluting components. This is invaluable for identifying impurities without the need for authentic standards. Electrospray ionization (ESI) would likely be an effective ionization source for this compound. High-resolution mass spectrometry (HRMS) could further provide the exact mass, allowing for the determination of the elemental composition of trace impurities. In studies of related benzohydrazide (B10538) compounds, LC-MS/MS has been successfully used to determine metabolites in plasma, demonstrating its sensitivity and selectivity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile impurities. researchgate.net After separation on the GC column, the components enter the mass spectrometer, where they are fragmented into a predictable pattern. researchgate.net This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification of impurities. nih.gov This method is particularly effective for detecting trace levels of contaminants that may originate from the synthetic route. nih.gov
Spectroscopic Titration Methods for Binding Constant Determination (e.g., UV-Vis, Fluorescence, NMR titration)
Should this compound be investigated for its ability to bind to other molecules or ions (e.g., metal ions, biomacromolecules), spectroscopic titration methods would be employed to quantify the strength of these interactions.
UV-Vis Titration: This technique involves monitoring the changes in the UV-Vis absorption spectrum of the compound upon the incremental addition of a binding partner (guest). If binding occurs, shifts in the absorption maxima or changes in molar absorptivity can be observed. By fitting these changes to an appropriate binding model (e.g., 1:1, 1:2), the binding constant (K) can be calculated. This method has been used to study the coordination of palladium ions to porphyrazine macrocycles. researchgate.net
Fluorescence Titration: If the compound is fluorescent, its fluorescence emission spectrum can be monitored during titration with a quencher or a binding partner that induces a change in the fluorophore's environment. Changes in fluorescence intensity or wavelength can be used to determine binding constants, often with higher sensitivity than UV-Vis titration.
NMR Titration: 1H NMR titration is a very powerful method for studying host-guest interactions in solution. nih.gov It involves monitoring the chemical shifts of the protons of this compound as a binding partner is added. Protons located at or near the binding site will experience a change in their electronic environment, leading to a shift in their resonance frequency. The magnitude of this shift as a function of the guest concentration can be used to calculate the binding constant. nih.gov
Table 2: Spectroscopic Titration for Binding Analysis
| Technique | Principle | Information Obtained |
|---|---|---|
| UV-Vis Titration | Change in absorbance upon binding | Binding constant (K), Stoichiometry |
| Fluorescence Titration | Change in fluorescence upon binding | Binding constant (K), Stoichiometry |
| NMR Titration | Change in chemical shift upon binding | Binding site identification, Binding constant (K) |
Calorimetric Techniques (e.g., ITC, DSC) for Thermodynamic Characterization of Interactions
Calorimetric methods provide direct measurement of the heat changes associated with binding events or phase transitions, offering a complete thermodynamic profile.
Isothermal Titration Calorimetry (ITC): ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. By titrating a solution of the binding partner into a solution of this compound, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC could be used to determine its melting point, heat of fusion, and to study its thermal stability. It can also detect polymorphic transitions or the presence of solvates.
Advanced Microscopy (e.g., AFM, STM) for Characterization of Self-Assembled Structures and Materials
If this compound has the propensity to form ordered structures, such as self-assembled monolayers or crystals, advanced microscopy techniques can provide nanoscale visualization of these arrangements.
Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging surfaces at the nanoscale. It can be used to visualize the morphology of self-assembled structures of the compound on a substrate. researchgate.net Bimodal AFM can provide information on both the topography and the nanomechanical properties, such as elasticity, of the assembled layer. researchgate.net High-speed AFM could potentially be used to observe the dynamics of self-assembly processes in real-time. nih.gov
Scanning Tunneling Microscopy (STM): STM is another high-resolution microscopy technique that can provide atomic-scale images of conductive surfaces. If this compound were to be deposited on a conductive substrate, STM could be used to study its molecular packing and arrangement with exceptional detail.
Q & A
Q. What are the established synthetic routes for 3-bromo-N'-(phenylacetyl)benzohydrazide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation of substituted benzohydrazides with aromatic aldehydes or ketones under mild acidic conditions. For example, hydrazide derivatives are often prepared by refluxing hydrazine hydrate with substituted benzoyl chlorides, followed by Schiff base formation with aldehydes . Optimization strategies include solvent selection (e.g., PEG 400 for "green" synthesis), temperature control (60–80°C), and catalyst use (acetic acid or p-toluenesulfonic acid). Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and recrystallizing products from ethanol or methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- FTIR : Confirmation of C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches in the hydrazide moiety .
- NMR : ¹H and ¹³C NMR for verifying aromatic proton environments and distinguishing E/Z isomerism in the Schiff base .
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N-H···O interactions). Single-crystal diffraction data collected at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) are standard .
Q. How is preliminary pharmacological screening conducted for this compound?
Initial screening focuses on in vitro assays:
- Antifungal activity : Broth microdilution (CLSI M27/M38) against Candida spp. and Cryptococcus neoformans (MIC range: 2–16 µg/mL) .
- Cholinesterase inhibition : Ellman’s method using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values compared to donepezil .
- Cytotoxicity : MTT assay on human cell lines (e.g., A549 lung adenocarcinoma) to establish selectivity indices .
Advanced Research Questions
Q. How do substituent variations (e.g., bromine position, methoxy groups) impact biological activity and selectivity?
- Bromine : Meta-substitution (3-bromo) enhances antifungal potency by increasing lipophilicity and membrane penetration. Para-substitution reduces activity due to steric hindrance .
- Methoxy groups : Ortho-substitution improves AChE inhibition by forming π-π stacking with Trp86 in the catalytic site .
- Hydroxyl groups : Para-hydroxyl derivatives show antioxidant activity (IC₅₀: 10–20 µM in DPPH assay) via radical scavenging .
Q. What computational methods validate the mechanism of action against fungal sphingolipid synthesis?
- Molecular docking : AutoDock Vina or Glide to model interactions with fungal glucosylceramide synthase (GlcCer). Key residues (e.g., His207 in C. neoformans) form hydrogen bonds with the hydrazide carbonyl .
- DFT calculations : B3LYP/6-31G(d) basis set to analyze electron density maps, confirming charge transfer from bromine to the phenyl ring, enhancing target binding .
Q. How can contradictory data in pharmacological studies (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assay). Low oral absorption (<30%) may explain in vivo discrepancies .
- Formulation optimization : Nanoemulsions or liposomes to improve solubility and tissue penetration .
- Animal models : Use immunosuppressed mice for cryptococcal infection, monitoring fungal burden in brain and lungs via CFU counts .
Q. What strategies address crystallographic disorder in hydrazide derivatives during structure refinement?
- SHELXL refinement : Apply ISOR and DELU constraints to manage thermal motion in flexible hydrazide chains .
- Twinned data : Use HKLF 5 format in SHELXL for handling non-merohedral twinning, with BASF parameter adjustment .
- Hydrogen bonding : Restrain N-H···O distances (1.8–2.2 Å) to stabilize the Schiff base conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
